molecular formula C8H9ClO B1595590 4-(2-Chloroethyl)phenol CAS No. 28145-35-9

4-(2-Chloroethyl)phenol

Cat. No.: B1595590
CAS No.: 28145-35-9
M. Wt: 156.61 g/mol
InChI Key: GSJKJPRTYNBOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)phenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where a chloroethyl group is attached to the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chloroethyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of phenol is replaced by the chloroethyl group.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(2-Chloroethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Chloroethyl)phenol exerts its effects involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological activity. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Phenol: The parent compound, which lacks the chloroethyl group.

    4-Ethylphenol: Similar structure but with an ethyl group instead of a chloroethyl group.

    4-Chlorophenol: Contains a chlorine atom directly attached to the phenol ring.

Uniqueness: 4-(2-Chloroethyl)phenol is unique due to the presence of both a chloroethyl group and a phenolic hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-(2-chloroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJKJPRTYNBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311731
Record name 4-(2-chloroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28145-35-9
Record name 4-(2-Chloroethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28145-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar process using 12N HCl, 2-(4-hydroxyphenyl) ethanol gave 70% isolated yield of the (2-[4-hydroxyphenyl]ethyl) chloride. 1H NMR (CDCl3) δ 2.96 (2H, t, J=7.8 Hz), 3.67 (2H, t, J=7.2 Hz), 6.79 (2H, d, J=8.4 Hz), 6.94 (2H, d, J=8.1 Hz)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloroethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(2-Chloroethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-Chloroethyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(2-Chloroethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-Chloroethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.